2-Methylpiperazine-1,4-dicarbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpiperazine-1,4-dicarbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7-4-8(5-10)2-3-9(7)6-11/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVIDKSECBOVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296294 | |
| Record name | 2-methylpiperazine-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89851-88-7, 75336-90-2 | |
| Record name | NSC108682 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methylpiperazine-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Catalytic Routes for 2 Methylpiperazine 1,4 Dicarbaldehyde and Its Precursors
Precursor Synthesis: Advanced Approaches to 2-Methylpiperazine (B152721)
The synthesis of 2-methylpiperazine, a critical building block, has been the subject of extensive research, leading to the development of several sophisticated methods. These approaches focus on efficiency, selectivity, and the introduction of chirality, which is often crucial for pharmaceutical applications.
Photocatalytic Synthesis Pathways Utilizing Semiconductor-Zeolite Composite Catalysts
A novel and environmentally benign approach to the synthesis of 2-methylpiperazine involves the use of semiconductor-zeolite composite catalysts under UV irradiation. google.com Research has demonstrated that the photocatalytic reaction of N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA) in a non-aqueous suspension can yield 2-methylpiperazine. google.comiitm.ac.in This method represents a significant advancement as it operates at ambient temperatures and leverages the unique properties of composite catalysts. iitm.ac.in
The effectiveness of this synthesis is highly dependent on the specific composition of the catalyst. google.com A variety of semiconductor and zeolite combinations have been investigated to optimize the yield of 2-methylpiperazine. Among the tested catalysts, a 5 wt% TiO₂–Hβ composite has been identified as the most effective, demonstrating the highest yield of the desired product. google.com The structural characteristics and acidity of the zeolite, combined with the photocatalytic activity of the semiconductor, play a crucial role in the intramolecular cyclization, dehydrogenation, and dehydration reactions that lead to the formation of the piperazine (B1678402) ring. google.com
Table 1: Photocatalytic Synthesis of 2-Methylpiperazine from N-β-HPEDA
| Catalyst | Semiconductor Loading (wt%) | Yield of 2-Methylpiperazine (%) |
|---|---|---|
| TiO₂–Hβ | 5 | 35.2 |
| ZnO–Hβ | 5 | 25.8 |
| CdS–Hβ | 5 | 18.4 |
| TiO₂–HY | 5 | 28.6 |
Asymmetric Synthesis and Chiral Intermediate Preparation
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric syntheses for chiral piperazine derivatives. For 2-methylpiperazine, several strategies have been employed to introduce and control the stereochemistry at the C2 position. These methods include the use of chiral auxiliaries, resolution of racemic mixtures with chiral reagents, and synthesis from existing chiral starting materials. google.comresearchgate.net
Novel Intramolecular Cyclization and Dehydronitrogenation/Dehydration Strategies for Piperazine Ring Formation
The formation of the piperazine ring is a key step in the synthesis of 2-methylpiperazine and its derivatives. Innovative strategies involving intramolecular cyclization are continually being developed to improve efficiency and yield. One such strategy is the catalytic reductive cyclization of dioximes. This method involves the double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine, which then undergoes a stereoselective catalytic reductive cyclization to form the piperazine ring. nih.gov
This approach offers a versatile route to piperazines with various substituents. The key stages of this process include the catalytic hydrogenolysis of the N-O bonds in the dioxime to form a diimine intermediate, followed by cyclization and subsequent hydrogenation to yield the final piperazine product. chemimpex.com This methodology has been shown to be effective for the synthesis of a range of piperazine derivatives, demonstrating its potential for the synthesis of precursors like 2-methylpiperazine. nih.gov
Formation of 2-Methylpiperazine-1,4-dicarbaldehyde
Once 2-methylpiperazine is obtained, the subsequent step is its conversion to this compound. This transformation involves the introduction of formyl groups onto the nitrogen atoms of the piperazine ring.
Direct Synthetic Pathways and Optimizations
The direct formylation of piperazine derivatives is a common method for the synthesis of N,N'-diformylpiperazines. While specific literature on the direct synthesis of this compound is not abundant, the synthesis of the closely related 1,4-diformylpiperazine (piperazine-1,4-dicarbaldehyde) provides a strong model for this transformation. chemimpex.com These reactions typically involve the treatment of the piperazine with a formylating agent.
Common formylating agents include formic acid or a mixture of formic acid and acetic anhydride (B1165640). The reaction conditions, such as temperature and reaction time, are optimized to ensure complete diformylation and to minimize the formation of side products. The synthesis of various 1,4-diacyl-2-methylpiperazine derivatives through the acylation of 2-methylpiperazine with acyl chlorides has been reported, indicating that the nitrogen atoms of 2-methylpiperazine are readily acylated, which supports the feasibility of a direct diformylation. researchgate.net
Carbon Dioxide-Mediated Synthesis of Dicarbamate Precursors Leading to Dicarbaldehydes
An alternative and increasingly popular approach to the synthesis of N-formylated compounds involves the utilization of carbon dioxide as a C1 building block. This method proceeds through the formation of carbamate (B1207046) or dicarbamate intermediates. The reaction of 2-methylpiperazine with carbon dioxide in aqueous solutions leads to the formation of both mono- and dicarbamates. nih.govacs.orgresearchgate.net
The formation of these dicarbamate species is a reversible process, and the equilibrium can be influenced by factors such as CO2 partial pressure and temperature. nih.gov These dicarbamate precursors can then potentially be reduced to the corresponding dicarbaldehyde. While the direct reduction of these dicarbamates to dicarbaldehydes is a challenging transformation, it represents an attractive synthetic route from a green chemistry perspective, utilizing a renewable and non-toxic carbon source. researchgate.netnih.gov The study of CO2 absorption by 2-methylpiperazine has shown that both carbamates and dicarbamates are formed, providing the necessary precursors for this synthetic strategy. nih.govacs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Methylpiperazine |
| N-(β-hydroxypropyl)ethylenediamine |
| (R)-(+)-2-Methylpiperazine |
| (R)-(−)-Phenylglycinol |
| (R)-tert-butyl 2-methyl-1-piperazinecarboxylate |
| (S)-tert-butyl 2-methyl-1-piperazinecarboxylate |
| 1,4-Diformylpiperazine |
Comparative Reactivity Analysis of N-Formyl (N-CHO) versus C-Formyl (C-CHO) Groups in Dicarbaldehyde Synthesis
In the synthesis of dicarbaldehydes, the distinction between an N-formyl (formamide) group and a C-formyl (aldehyde) group is critical due to their fundamentally different electronic properties and reactivity. The N-formyl group, present in this compound, is an amide. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group. This delocalization reduces the partial positive charge on the carbonyl carbon, making it significantly less electrophilic compared to a standard aldehyde. ncert.nic.inmsu.edu
Conversely, the C-formyl group is a true aldehyde, characterized by a highly electrophilic carbonyl carbon. This high electrophilicity makes aldehydes susceptible to nucleophilic attack, a cornerstone of their reactivity. ncert.nic.in Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both electronic and steric factors. ncert.nic.in
The synthesis of these two types of formyl groups requires different approaches. C-formylation of aromatic rings can be achieved through classic methods like the Vilsmeier-Haack, Reimer-Tiemann, or Duff reactions, which involve an electrophilic aromatic substitution mechanism. nih.govresearchgate.net N-formylation, the reaction that produces the title compound from 2-methylpiperazine, often utilizes formylating agents like formic acid, sometimes with a Lewis acid catalyst, to acylate the amine. researchgate.net
Table 1: Comparative Properties of N-Formyl and C-Formyl Groups
| Feature | N-Formyl Group (Formamide) | C-Formyl Group (Aldehyde) |
| Structure | R-N(R')-CHO | R-CHO |
| Electrophilicity | Low | High |
| Reactivity | Less reactive toward nucleophiles due to nitrogen lone pair resonance. researchgate.net | Highly reactive toward nucleophiles. ncert.nic.in |
| Common Reactions | Hydrolysis to amine; Reduction to methylamine. | Nucleophilic addition (e.g., Grignard), condensation with amines (Schiff base), oxidation to carboxylic acid, reduction to alcohol. ncert.nic.inlibretexts.org |
| Synthetic Methods | Acylation of amines with formic acid or its derivatives. researchgate.net | Oxidation of primary alcohols; Reduction of esters/nitriles; Formylation of arenes (e.g., Vilsmeier-Haack). ncert.nic.inresearchgate.net |
Synthetic Modification and Derivatization of this compound
The 2-methylpiperazine core is a privileged scaffold in medicinal chemistry, and its derivatization allows for the exploration of vast chemical space. nih.gov While this compound itself can be modified, many derivatization strategies begin with the parent 2-methylpiperazine and build complexity through multi-step protocols. The formyl groups in the title compound typically act as protecting groups that can be removed to allow for further reactions on the nitrogen atoms.
Preparation of 1,4-Disubstituted 2-Methylpiperazine Derivatives through Multi-Step Protocols
The synthesis of 1,4-disubstituted 2-methylpiperazine derivatives is a well-established strategy for creating new chemical entities, often targeting specific biological activities. nih.gov These syntheses are inherently multi-step processes that allow for precise control over the substitution pattern on both nitrogen atoms.
One common approach involves the sequential N-alkylation or N-acylation of 2-methylpiperazine. Due to the slight electronic and steric differences between the N1 and N4 positions, selective mono-functionalization can be achieved, followed by a second, different functionalization. For instance, a method for creating new 5-HT1A receptor ligands involves reacting 2-methylpiperazine with 2-chloropyrimidine (B141910), followed by condensation with 1,4-dibromobutane (B41627) to form a quaternary ammonium (B1175870) salt, which then reacts with an imide to yield the final product. researchgate.net Another strategy involves the selective protection of one nitrogen atom (e.g., with a Boc group), functionalization of the free nitrogen, deprotection, and subsequent reaction at the newly freed position to create di-substituted derivatives. researchgate.net
Table 2: Examples of Multi-Step Protocols for 1,4-Disubstituted 2-Methylpiperazine Derivatives
| Starting Material | Key Steps | Type of Derivative | Reference |
| 2-Methylpiperazine | 1. Reaction with 2-chloropyrimidine or 2-chloroquinoline. 2. Condensation with 1,4-dibromobutane. 3. Reaction with an imide. | 1,4-Disubstituted Piperazines for 5-HT1A Receptors | nih.govresearchgate.net |
| 2-Methylpiperazine | 1. Selective N-protection (e.g., Boc). 2. Acylation of the free nitrogen. 3. Deprotection. 4. Second, different acylation. | 1,4-Diacyl-2-methylpiperazines | researchgate.net |
| Piperazine | 1. Reaction with protonated piperazine and an electrophile. 2. Use of heterogeneous catalysis by metal ions on polymeric resins. | One-pot synthesis of monosubstituted piperazines, extendable to disubstituted. | mdpi.com |
Advanced Derivatization with Alkyl and Aralkyl Halides for Unsymmetrical Structures
Creating unsymmetrical structures from the 2-methylpiperazine core is essential for fine-tuning the pharmacological properties of drug candidates. The inherent asymmetry of the 2-methylpiperazine ring (with two distinct nitrogen environments) can be exploited for selective functionalization.
Protocols for synthesizing unsymmetrical derivatives often rely on a stepwise approach. One nitrogen can be selectively protected or reacted with a bulky substituent, allowing the second, less-hindered nitrogen to be functionalized with an alkyl or aralkyl halide. researchgate.net Following this, the first nitrogen can be deprotected and reacted with a different halide, leading to an unsymmetrically 1,4-disubstituted product. The use of phase transfer catalysts can facilitate the N-alkylation of related nitrogen-containing heterocycles under solvent-free conditions, a technique adaptable to piperazine chemistry. researchgate.net The choice of reaction conditions, stoichiometry, and the nature of the protecting group are all critical variables in achieving the desired unsymmetrical structure. mdpi.com
Mechanistic and Kinetic Investigations of 2 Methylpiperazine 1,4 Dicarbaldehyde Reactions
Reaction Pathway Elucidation for Key Synthetic Transformations
The synthesis of 1,4-diacyl-2-methylpiperazine derivatives typically involves the acylation of 2-methylpiperazine (B152721) with acyl chlorides. researchgate.net This reaction is often carried out in an inert atmosphere, such as under nitrogen, using a solvent like dichloromethane (B109758) (DCM) and a base, for instance, triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net The synthesis of 2-Methylpiperazine-1,4-dicarbaldehyde would logically follow a similar pathway, likely through the formylation of 2-methylpiperazine.
Selective N-acylation at the less sterically hindered nitrogen atom of 2-methylpiperazine can be achieved by using bulky acylating agents. researchgate.net Subsequent acylation of the second nitrogen atom can then be performed to yield 1,4-disubstituted derivatives. researchgate.netnih.gov This stepwise approach allows for the synthesis of asymmetrical 1,4-diacyl-2-methylpiperazines.
The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, and its derivatives are often synthesized to explore their biological activities. nih.govtandfonline.com The introduction of different substituents on the piperazine core can significantly influence the pharmacological properties of the resulting compounds. nih.govtandfonline.com
Kinetic Studies of Oxidation Processes involving Piperazine Derivatives
Kinetic studies on the oxidation of piperazine and its N-alkyl derivatives by various oxidizing agents have been conducted to elucidate their reaction mechanisms. These studies provide a framework for understanding the potential oxidative behavior of this compound.
The oxidation of piperazine, 1-methylpiperazine, and 1-ethylpiperazine (B41427) by oxidants like bromamine-B and bromamine-T in an acidic buffer medium has been shown to follow first-order kinetics with respect to both the oxidant and the piperazine derivative. rroij.comscirp.org The reaction rate exhibits an inverse fractional order dependence on the concentration of hydrogen ions [H+], suggesting that the unprotonated form of the piperazine is the reactive species. rroij.comscirp.orgresearchgate.net
The rate of reaction increases with increasing pH, which supports the inverse dependence on [H+]. scirp.org The addition of the reaction product (the sulfonamide in the case of bromamine-T oxidation) or halide ions does not affect the reaction rate, nor does a change in the ionic strength of the medium. rroij.comscirp.org This indicates that these species are not involved in the rate-determining step of the reaction.
The degradation of piperazine in aqueous solutions has also been reported to be a first-order reaction. researchgate.net
The effect of temperature on the rate of oxidation of piperazine derivatives has been investigated, allowing for the calculation of activation parameters from Arrhenius and Eyring plots. rroij.comscirp.orglibretexts.org The Arrhenius equation relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A), while the Eyring equation provides the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. nih.govrsc.org
For the oxidation of piperazine and its N-alkyl derivatives by bromamine-T, the reactions have been studied at different temperatures to determine these thermodynamic parameters. scirp.org Similarly, activation energies for the thermal degradation of piperazine in aqueous and hybrid media have been estimated. researchgate.net A study on acetic anhydride (B1165640) hydrolysis demonstrates the utility of temperature scanning techniques to efficiently determine kinetic parameters from a single experiment. etsu.edu
Table 1: Activation Parameters for the Oxidation of Piperazines by Bromamine-T scirp.org
| Piperazine Derivative | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) | ΔG‡ (kJ/mol) |
| Piperazine | 48.5 | 45.9 | -123.5 | 83.3 |
| 1-Methylpiperazine | 44.3 | 41.7 | -134.1 | 82.2 |
| 1-Ethylpiperazine | 41.5 | 38.9 | -141.2 | 81.4 |
Data obtained at a specific set of experimental conditions. scirp.org
The Hammett relationship has been applied to the oxidation of piperazine derivatives to understand the effect of substituents on the reaction rate. For the oxidation by bromamine-T, a negative value of the reaction constant (ρ = -0.5) was obtained. scirp.orgresearchgate.net This indicates that electron-donating groups on the piperazine ring accelerate the reaction rate by stabilizing the transition state. scirp.orgresearchgate.net
An isokinetic relationship, a linear correlation between the enthalpy and entropy of activation for a series of related reactions, has also been observed. scirp.orgresearchgate.net For the oxidation of piperazines by bromamine-T, an isokinetic temperature (β) of 368 K was determined, suggesting that enthalpy factors are dominant in controlling the reaction rate. scirp.orgresearchgate.net
Influence of Structural Modifications on Reaction Mechanisms and Selectivity
Structural modifications to the piperazine ring significantly influence reaction mechanisms and selectivity. In the context of drug design, replacing a piperazine ring with a piperidine (B6355638) moiety can drastically alter the affinity for biological targets like the σ1 receptor. nih.govacs.org The length of an alkyl linker attached to the piperazine nitrogen can also affect receptor affinity, with a three-methylene linker often showing the highest affinity for the hH3R receptor in a series of 4-pyridylpiperazine derivatives. researchgate.net
In the oxidation of piperazine derivatives, the nature of the substituent on the nitrogen atom affects the rate of reaction. Electron-donating groups increase the rate of oxidation. scirp.org The introduction of a methyl group at the 2-position of the piperazine ring, as in this compound, introduces a chiral center, which can lead to stereoselective reactions and differences in biological activity between enantiomers. researchgate.net
Mechanistic Aspects of Catalytic Reactions Utilizing this compound Derivatives
While specific catalytic applications of this compound are not documented, piperazine derivatives, in general, are utilized in various catalytic processes. Catalytic annulation reactions, for instance, are crucial for constructing complex cyclic and heterocyclic frameworks. mdpi.com These reactions can be mediated by transition metals or organocatalysts and are fundamental in the synthesis of pharmaceuticals and functional materials. mdpi.com
In the context of environmental catalysis, such as in three-way catalytic converters, the mechanisms of oxidation and reduction reactions are of great importance. mdpi.com For example, the oxidation of methane (B114726) and other hydrocarbons involves complex surface reactions on the catalyst. mdpi.com Piperazine derivatives, with their basic nitrogen atoms, could potentially act as ligands for metal catalysts or as organocatalysts themselves, influencing the reaction pathway and selectivity. The formyl groups in this compound could also participate in catalytic cycles, for example, through transformations to other functional groups.
Advanced Structural Characterization and Spectroscopic Investigations
Crystallographic Studies and Single Crystal X-ray Diffraction for Solid-State Structures
Specific single-crystal X-ray diffraction data for 2-Methylpiperazine-1,4-dicarbaldehyde is not extensively published. However, the solid-state structure can be inferred by examining crystallographic studies of closely related molecules, such as salts of 2-methylpiperazine (B152721) and other derivatives.
In the crystal structures of its salts, like 2-methylpiperazine-1,4-diium bis(hydrogen maleate), the 2-methylpiperazinium cation consistently adopts a distorted chair conformation. researchgate.netnih.govnih.gov This is the most stable conformation for piperazine (B1678402) rings, minimizing steric strain. It is therefore highly probable that the piperazine ring in this compound also exists in a chair conformation in the solid state. In the crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, the substituents on the piperazine ring were found to be in equatorial positions, which helps to minimize steric hindrance. researchgate.netnih.gov This suggests that the methyl group at the C2 position in this compound would preferentially occupy an equatorial position.
The orientation of the 1,4-dicarbaldehyde groups is subject to rotation around the C-N bonds. The final conformation in the crystal lattice will be influenced by packing forces and intermolecular interactions.
| Crystallographic Data for a Related Compound: 2-methylpiperazine-1,4-diium bis(hydrogen maleate) nih.gov | |
| Formula | C5H14N2 2+·2C4H3O4 − |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Key Feature | Piperazinium rings adopt distorted chair conformations. researchgate.net |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes
Vibrational spectroscopy is essential for identifying the functional groups present in this compound. While a dedicated spectrum for this specific molecule is not widely available, data from the parent compound, piperazine-1,4-dicarbaldehyde (B1582499), and other piperazine derivatives provide a strong basis for spectral assignment. nist.govmuni.czresearchgate.netresearchgate.net
The most characteristic vibrations would be associated with the aldehyde and piperazine ring moieties:
Aldehyde Group: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1700 cm⁻¹. The gas-phase IR spectrum of piperazine-1,4-dicarbaldehyde shows a prominent peak in this region. nist.gov The aldehydic C-H stretch typically appears as one or two bands in the 2700-2900 cm⁻¹ range.
Piperazine Ring: The aliphatic C-H stretching vibrations from the methyl group and the piperazine ring methylene (B1212753) groups are expected in the 2800-3000 cm⁻¹ region. researchgate.net The C-N stretching vibrations of the tertiary amine within the ring would appear in the 1000-1200 cm⁻¹ range. Fingerprint region bands corresponding to CH₂ wagging, twisting, and rocking, as well as ring deformation modes, would be present below 1500 cm⁻¹.
| Predicted FT-IR Absorption Bands for this compound | |
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 2950-3000 | C-H asymmetric stretching (CH₃) |
| 2850-2950 | C-H stretching (CH₂ in ring) |
| 2700-2900 | C-H stretching (Aldehyde) |
| 1670-1690 | C=O stretching (Aldehyde) |
| 1450-1470 | C-H bending (CH₂ and CH₃) |
| 1000-1200 | C-N stretching (Tertiary Amide) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR for Structural Confirmation and Molecular Environment
NMR spectroscopy provides definitive evidence for the molecular structure of this compound by detailing the chemical environment of each hydrogen and carbon atom. Based on data from the precursor 2-methylpiperazine and other derivatives, a predicted spectrum can be constructed. chemicalbook.commdpi.comchemicalbook.com
¹H NMR: The spectrum would show distinct signals for the aldehyde protons, the piperazine ring protons, and the methyl group protons. The aldehyde protons (N-CHO) would appear as two distinct singlets (due to rotational isomers) in the downfield region, typically around 8.0-8.2 ppm. The methyl group would produce a doublet around 1.0-1.2 ppm, coupled to the adjacent methine proton. The protons on the piperazine ring would appear as a complex series of multiplets in the range of 2.5-4.0 ppm.
¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbons of the aldehyde groups in the highly deshielded region of 160-170 ppm. The carbons of the piperazine ring would resonate between 40 and 60 ppm. The methyl carbon would appear at the most upfield position, typically around 15-20 ppm.
| Predicted ¹H NMR Chemical Shifts (ppm) for this compound | |
| Proton Type | Predicted Chemical Shift (δ) |
| Aldehyde (-CHO) | ~8.1 |
| Piperazine Ring (-CH₂-, -CH-) | 2.5 - 4.0 |
| Methyl (-CH₃) | ~1.1 (doublet) |
| Predicted ¹³C NMR Chemical Shifts (ppm) for this compound | |
| Carbon Type | Predicted Chemical Shift (δ) |
| Carbonyl (-CHO) | 160 - 170 |
| Piperazine Ring (-CH₂-, -CH-) | 40 - 60 |
| Methyl (-CH₃) | 15 - 20 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis
HRMS is a powerful technique to confirm the elemental composition and elucidate the fragmentation pathways of a molecule. For this compound (C₇H₁₂N₂O₂), the calculated monoisotopic mass is 156.0899 g/mol . cymitquimica.comsigmaaldrich.com HRMS analysis would provide a highly accurate mass measurement, confirming this molecular formula.
The fragmentation pattern in mass spectrometry would likely involve initial cleavage of the formyl groups or fragmentation of the piperazine ring. Key fragmentation pathways could include:
Loss of a formyl radical (•CHO, 29 Da).
Loss of carbon monoxide (CO, 28 Da) from the formyl group.
Cleavage of the piperazine ring, leading to characteristic fragment ions. For example, cleavage across the ring could lead to ions corresponding to the substituted and unsubstituted portions of the ring structure.
Analysis of various piperazine derivatives by mass spectrometry supports these predicted fragmentation patterns. mdpi.commdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The primary chromophores in this compound are the two carbonyl groups of the dicarbaldehyde functions. These groups are expected to exhibit a weak n→π* transition. In the absence of extensive conjugation, this absorption typically occurs at the higher end of the UV spectrum, around 270-300 nm. The parent piperazine molecule shows no significant absorption in the near-UV region. nist.gov The introduction of the carbonyl groups creates the potential for these electronic transitions. science-softcon.de The exact wavelength and intensity (molar absorptivity) would be influenced by the solvent environment.
| Predicted UV-Vis Absorption for this compound | |
| Transition Type | Expected λmax (nm) |
| n→π* (Carbonyl) | ~270 - 300 |
Supramolecular Assembly and Characterization of Hydrogen Bonding Networks
While this compound lacks classic hydrogen bond donors like O-H or N-H, it can act as a hydrogen bond acceptor through its two carbonyl oxygen atoms. In the solid state, it is plausible that it forms supramolecular structures stabilized by weak C-H···O hydrogen bonds.
Applications of 2 Methylpiperazine 1,4 Dicarbaldehyde in Materials Science and Catalysis Research
Catalytic Applications of Derived MaterialsNo information available.
Development of Ligands for Homogeneous and Heterogeneous Catalysis
The aldehyde groups of 2-Methylpiperazine-1,4-dicarbaldehyde are prime reactive sites for the synthesis of Schiff base ligands through condensation reactions with primary amines. Schiff base ligands are of great importance in coordination chemistry, as they can coordinate with various metal ions through their azomethine nitrogen atoms, forming stable metal complexes. These complexes can function as active catalysts in a multitude of organic transformations.
The synthesis strategy typically involves the equimolar reaction of the dicarbaldehyde with an amine in a suitable solvent, often with a few drops of acid as a catalyst, followed by reflux. The resulting Schiff base ligand, containing a piperazine (B1678402) core, can then be complexed with transition metals like palladium, copper, or nickel. The piperazine moiety, along with the methyl group, can influence the steric and electronic environment of the metal center, thereby tuning the catalytic activity and selectivity of the complex. Piperazine-based compounds are known to be effective ligands in catalysts for various chemical reactions. researchgate.net The incorporation of the piperazine ring can enhance the stability of the corresponding metal complexes. nih.gov These ligand-metal complexes can be employed as homogeneous catalysts or can be anchored to solid supports for use in heterogeneous catalysis.
Immobilization of Metal Catalysts on Derived Frameworks (e.g., Palladium-anchored COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas, making them excellent candidates for catalyst supports. researchgate.net The dicarbaldehyde functionality of this compound allows it to serve as a monomeric building block for the synthesis of COFs, typically through condensation with multitopic amines.
For instance, a solvothermal reaction between this compound and a planar triamine linker like 1,3,5-tris-(4'-aminophenyl)triazine (TAT) could yield a robust, porous COF. scilit.comepa.gov The resulting framework would possess intrinsic nitrogen-rich sites within its pores from both the piperazine and triazine units, which have a strong affinity for metal ions like palladium. scilit.comepa.gov
The immobilization of palladium can be achieved through post-synthetic modification, where the pre-formed COF is treated with a palladium precursor (e.g., palladium acetate). scilit.comepa.gov This process leads to the anchoring of palladium species within the COF's porous structure. Characterization techniques such as Transmission Electron Microscopy (TEM) can confirm the uniform distribution of palladium nanoparticles or complexes within the framework. scilit.comchemrxiv.org These palladium-anchored COFs (Pd@COFs) are highly valuable as heterogeneous catalysts, combining the high activity of palladium with the stability and recyclability of a solid support. researchgate.netnih.gov
Investigations into the Catalytic Activity and Reusability of Formed Catalysts (e.g., Suzuki-Miyaura coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are fundamental tools for the formation of carbon-carbon bonds in organic synthesis. nih.gov Catalysts derived from this compound, such as palladium complexes or Pd@COFs, are expected to show significant activity in these reactions.
The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an organic halide to a Pd(0) species, transmetalation with an organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The efficiency of catalysts in this process is often evaluated based on reaction yield, turnover number, and stability under specific conditions.
Catalysts based on palladium immobilized within COFs have demonstrated excellent performance in Suzuki-Miyaura coupling reactions, even under mild, aerobic conditions and in aqueous media. scilit.comrsc.orgresearchgate.netnih.gov The porous and robust nature of the COF support prevents the leaching and aggregation of palladium nanoparticles, which is a common issue with other heterogeneous catalysts. rsc.org This stability leads to excellent reusability, with some catalysts maintaining high activity for up to ten consecutive cycles with minimal loss of efficiency. rsc.org
Table 1: Example Performance of Palladium-Salan Complexes in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | 0.001 | 1 | >99 |
| 2 | 4-Iodotoluene | 4-Methoxyphenylboronic acid | 0.001 | 1 | >99 |
| 3 | 4-Chlorobenzonitrile | Phenylboronic acid | 0.01 | 24 | 85 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Formylphenylboronic acid | 0.004 | 0.5 | >99 |
| 5 | Iodobenzene | Phenylboronic acid | 0.001 | 1 | >99 |
This table presents representative data for highly active Pd(II)-sulfosalan catalysts in aqueous media to illustrate typical catalytic performance in Suzuki-Miyaura reactions. nih.gov
Exploration of Nonlinear Optical (NLO) Properties in Derived Structures
Materials with significant nonlinear optical (NLO) properties are crucial for applications in photonics, optical data storage, and telecommunications. Organic molecules, particularly those with donor-acceptor structures and extended π-conjugation, are promising candidates for NLO materials. Structures derived from this compound can be designed to exhibit such properties. For instance, reacting the dicarbaldehyde with molecules containing electron-donating or electron-withdrawing groups can create chromophores with the potential for a large NLO response. The piperazine-based supramolecular system has shown potential for NLO performance. rsc.org
Experimental Determination via Techniques like Z-scan
The Z-scan technique is a widely used experimental method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of NLO materials. ccsenet.orguobaghdad.edu.iqanjs.edu.iq The setup involves translating a sample along the propagation path (the z-axis) of a focused laser beam and measuring the transmittance of the beam through the sample.
Two configurations are used:
Closed-aperture Z-scan: An aperture is placed before the detector to measure the intensity-dependent changes in the refractive index. A peak-valley transmittance curve indicates a negative (self-defocusing) nonlinear refractive index, while a valley-peak curve signifies a positive (self-focusing) index. anjs.edu.iq
Open-aperture Z-scan: The aperture is removed, allowing the detector to collect all the transmitted light. This configuration is sensitive to nonlinear absorption. A valley in the transmittance curve indicates processes like two-photon absorption, while a peak suggests saturable absorption. anjs.edu.iqresearchgate.net
The third-order nonlinear susceptibility (χ⁽³⁾), a key figure of merit for NLO materials, can be calculated from the experimentally determined values of n₂ and β.
Table 2: Experimentally Determined NLO Parameters for an Organic Dye using Z-scan
| Parameter | Symbol | Order of Magnitude |
| Nonlinear Absorption Coefficient | β | 10⁻⁵ m/W |
| Nonlinear Refractive Index | n₂ | 10⁻¹¹ m²/W |
| Third-Order Susceptibility | χ⁽³⁾ | 10⁻⁸ esu |
This table shows typical values for the organic dye 2,6-Diamino-9,10-Anthraquinone, demonstrating the orders of magnitude achievable for NLO parameters in organic molecules as measured by the Z-scan technique. researchgate.net
Computational Prediction of First-Order Hyperpolarizability and Third-Order Susceptibility
Computational chemistry provides powerful tools for predicting the NLO properties of molecules before their synthesis, guiding the design of new materials. mdpi.com Density Functional Theory (DFT) is a common method used for these predictions. researchgate.netcauverycollege.ac.in
Using software packages like Gaussian, researchers can calculate the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of a molecule. cauverycollege.ac.in These calculations are often performed using functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d)). rsc.org The first hyperpolarizability (β) is related to the second-order NLO response, while the second hyperpolarizability (γ) is related to the third-order response. The macroscopic third-order susceptibility (χ⁽³⁾) of a material can be related to the molecular-level second hyperpolarizability (γ). rsc.org
These computational studies allow for systematic investigation of structure-property relationships. For derivatives of this compound, calculations can predict how different substituents on the piperazine ring or modifications of the aldehyde groups would affect the molecule's hyperpolarizability, enabling the rational design of compounds with enhanced NLO properties. rsc.org
Table 3: Computationally Predicted NLO Properties of a Piperazine-based Crystal
| Property | Symbol | Calculated Value (a.u.) |
| Static Average Linear Polarizability | ⟨α⟩ | 3.09 x 10⁻²³ |
| Static Average Second Hyperpolarizability | ⟨γ⟩ | 1.10 x 10⁻³⁴ |
This table presents static values for 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (MPNPP) calculated at the DFT/CAM-B3LYP/6-311+G(d) level, illustrating the use of computational methods to predict NLO-related parameters. rsc.org (Note: values converted from original units for consistency).
Medicinal Chemistry Research and Pharmacological Lead Design General Principles
Design of Ligands and Modulators Based on the 2-Methylpiperazine (B152721) Scaffold
The piperazine (B1678402) ring is a six-membered heterocyclic compound containing two opposing nitrogen atoms. nih.gov This structure is considered a "privileged scaffold" in medicinal chemistry because it is a recurring motif in numerous approved drugs across various therapeutic areas. nih.gov The versatility of the piperazine scaffold allows for the development of new bioactive molecules that can be tailored for specific pharmacological activities. nih.goveurekaselect.com Its two nitrogen atoms provide a large polar surface area, relative structural rigidity, and sites for hydrogen bond donors and acceptors, which often leads to improved water solubility and oral bioavailability. nih.goveurekaselect.com
The introduction of a methyl group at the 2-position, creating the 2-methylpiperazine scaffold, offers several strategic advantages in ligand design:
Reduced Side Effects: In certain drug classes, such as quinolone antibiotics, the addition of a methyl group to the piperazine ring has been shown to reduce central nervous system toxicity. researchgate.net
Chirality and Selectivity: The methyl group introduces a chiral center, allowing for the development of enantiomerically pure drugs. This can lead to improved potency and selectivity for the biological target, as seen with the (R)-2-methylpiperazine side chain in the FDA-approved drug Sotorasib. researchgate.net
Conformational Restriction: The methyl group can influence the preferred conformation of the piperazine ring, potentially locking the molecule into a more bioactive shape for optimal receptor binding.
The piperazine moiety is frequently used as a linker between different parts of a drug scaffold, effectively positioning key functional groups for interaction with a biological target. researchgate.net The compound 2-Methylpiperazine-1,4-dicarbaldehyde exemplifies the basic scaffold, where the nitrogen atoms are acylated. The formyl groups (-CHO) on this compound can act as hydrogen bond acceptors, a crucial feature in molecular recognition by biological targets.
Structure-Activity Relationship (SAR) Studies in Ligand Design and Optimization
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. slideshare.netyoutube.com By systematically modifying the structure of a lead compound, researchers can identify which parts of the molecule, known as pharmacophores, are essential for its desired effects. slideshare.net The goal of SAR studies is to optimize the efficacy and minimize the side effects of a drug candidate. slideshare.net
For ligands based on the 2-methylpiperazine scaffold, SAR studies are crucial for refining their therapeutic properties. The piperazine structure is easily modified, making it an ideal candidate for such investigations. nih.goveurekaselect.com Key areas for modification and analysis include:
Substitutions on Nitrogen Atoms: The nature of the substituents on the two piperazine nitrogens profoundly impacts activity. For example, in a series of benzhydrylpiperazine-based anti-inflammatory agents, modifying these substituents was key to developing dual inhibitors of COX-2 and 5-LOX enzymes. nih.gov
The Role of the Methyl Group: The position and stereochemistry of the methyl group can drastically alter potency. Comparing the activity of (R)-2-methylpiperazine derivatives to their (S)-enantiomers or to non-methylated analogues can reveal the importance of this feature for target binding.
Ring Conformation: Changes to substituents can alter the chair-boat conformational equilibrium of the piperazine ring, which in turn affects the spatial orientation of the pharmacophoric groups and their ability to fit into a receptor's binding pocket.
A hypothetical SAR study on a series of 2-methylpiperazine derivatives might explore how different acyl groups (R1 and R2) in place of the formyl groups on this compound affect inhibitory concentration (IC₅₀) against a specific enzyme.
Table 1: Hypothetical SAR Data for 2-Methylpiperazine Derivatives
| Compound | R1 Group | R2 Group | Target Enzyme IC₅₀ (nM) |
| 1 | -CHO | -CHO | 520 |
| 2 | -COCH₃ | -COCH₃ | 350 |
| 3 | -CO-Ph | -CO-Ph | 150 |
| 4 | -H | -CO-Ph | 85 |
| 5 | -H | -CO-(p-Cl-Ph) | 45 |
This data is illustrative and does not represent actual experimental results.
From this hypothetical data, a medicinal chemist could infer that replacing the small formyl groups with larger, more hydrophobic phenyl groups enhances activity (Compound 3 vs. 1). Furthermore, having one nitrogen unsubstituted (Compound 4) appears beneficial, and adding an electron-withdrawing chlorine to the phenyl ring further improves potency (Compound 5). This systematic approach helps in the rational design of more effective molecules. collaborativedrug.com
General Mechanisms of Molecular Interaction in Biological Systems
The biological activity of a drug molecule is governed by its ability to bind to a specific target, typically a protein or nucleic acid, and modulate its function. numberanalytics.com This binding is mediated by a variety of non-covalent interactions between the ligand (drug) and the target. numberanalytics.com Heterocyclic compounds are adept at forming these interactions due to their diverse structural and electronic properties. nih.gov
Key molecular interactions include:
Hydrogen Bonding: This occurs between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The nitrogen atoms in the 2-methylpiperazine ring can act as hydrogen bond acceptors, and if protonated, the N-H groups can act as hydrogen bond donors. nih.goveurekaselect.com The carbonyl oxygens of the formyl groups in this compound are also potent hydrogen bond acceptors.
Hydrophobic Interactions: These are interactions between nonpolar regions of the ligand and the biological target, which are driven by the tendency of these groups to avoid the aqueous environment. The methyl group on the 2-methylpiperazine scaffold contributes to its hydrophobic character.
Ionic Interactions: If the piperazine nitrogens become protonated at physiological pH, they can form strong salt bridges (ionic bonds) with negatively charged amino acid residues (e.g., aspartate or glutamate) on a protein target.
The combination and geometry of these interactions determine the ligand's affinity (how tightly it binds) and selectivity (its preference for one target over others).
Pharmacophore Development for Heterocyclic Compounds
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov It is not a real molecule but rather a 3D model that defines the essential properties a drug must possess to be active. nih.gov For heterocyclic compounds like those based on the piperazine scaffold, pharmacophore models are invaluable tools for designing new ligands and for virtual screening of compound libraries to find new hits. acs.org
A pharmacophore model for a series of 2-methylpiperazine-based ligands might include features such as:
Hydrogen Bond Acceptors (HBA): Corresponding to the nitrogen atoms or carbonyl oxygens.
Hydrogen Bond Donors (HBD): Corresponding to protonated nitrogen atoms.
Hydrophobic Feature (HY): Representing the methyl group or other nonpolar substituents.
Positive Ionizable (PI): Highlighting the basic nitrogen atoms that can be protonated.
For instance, a pharmacophore model for CCR5 antagonists based on piperazine derivatives was successfully developed, consisting of two hydrogen bond acceptors and three hydrophobic features. acs.org Similarly, a classic pharmacophore model for Sigma-1 Receptor (S1R) ligands suggests two hydrophobic pockets connected by a central basic group, a model that fits many piperazine-based compounds. nih.gov These models provide a blueprint for designing new molecules with a high probability of being active. acs.org
Q & A
Basic: What are the common synthetic strategies for preparing 2-Methylpiperazine-1,4-dicarbaldehyde, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves functionalization of piperazine derivatives. Key steps include:
- Nucleophilic substitution : Introduce methyl and aldehyde groups via reactions with methylating agents (e.g., methyl iodide) and aldehydes under basic conditions .
- Oxidation : Controlled oxidation of alcohol intermediates (e.g., 2-methylpiperazine-1,4-diol) using reagents like pyridinium chlorochromate (PCC) to form aldehyde groups .
- Protection/Deprotection : Use temporary protecting groups (e.g., Boc) to prevent unwanted side reactions during aldehyde formation .
Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (20–60°C to balance reaction rate and selectivity), and stoichiometry (1.2–1.5 equivalents of aldehyde precursors) .
Basic: How is the crystal structure of this compound refined using SHELX software?
Answer:
Refinement follows these steps:
Data Collection : Collect high-resolution X-ray diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) .
Structure Solution : Use direct methods in SHELXS or dual-space algorithms in SHELXD for phase determination .
Refinement in SHELXL :
- Refine atomic coordinates and displacement parameters against F² data using full-matrix least-squares.
- Apply constraints for bond lengths/angles (e.g., C–C bonds: 1.52–1.54 Å; C–N: 1.47 Å) .
- Use R1 (for F > 4σ(F)) and wR2 (all data) to monitor convergence; typical thresholds: R1 < 0.05, wR2 < 0.15 .
Hydrogen Bonding : Analyze hydrogen-bond geometry (e.g., D–H···A distances, angles) using SHELXPRO .
Advanced: How can researchers resolve discrepancies in crystallographic data (e.g., high R-factors) during refinement?
Answer:
Contradictions may arise from:
- Disorder : Model alternate conformations using PART instructions in SHELXL; apply occupancy refinements (e.g., 50:50 split) .
- Twinned Data : Use TWIN/BASF commands to refine twin fractions and matrices .
- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms; constrain H atoms with riding models .
- Validation : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CIF validation tools .
Advanced: What methodologies are used to analyze the puckering dynamics of the piperazine ring in this compound?
Answer:
The six-membered piperazine ring adopts a chair or boat conformation. To quantify puckering:
Cremer-Pople Parameters : Calculate puckering amplitude (Q) and polar angles (θ, φ) using atomic coordinates .
Software Tools : Use Mercury or PARST to derive puckering coordinates from crystallographic data .
Thermal Ellipsoids : Analyze ADPs to assess ring flexibility; larger ellipsoids indicate higher mobility .
Advanced: How can this compound be applied in designing proton-conducting membranes for fuel cells?
Answer:
The dialdehyde groups enable covalent bonding in hybrid materials:
- COF/MOF Synthesis : React with melamine or triamines (e.g., via Schiff-base condensation) to form porous frameworks .
- Proton Conductivity : Introduce phosphonic acid groups (e.g., via post-synthetic modification) to enhance H⁺ transport .
- Characterization : Use PXRD for crystallinity, impedance spectroscopy for conductivity (σ ≈ 10⁻³ S/cm at 80°C), and BET for surface area .
Advanced: How can stereochemical variations (e.g., R vs. S configurations) be resolved in derivatives of this compound?
Answer:
- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak IA) and mobile phases (hexane:IPA = 90:10) .
- Crystallographic Resolution : Co-crystallize with chiral counterions (e.g., tartrate) and refine Flack parameters to assign absolute configuration .
- CD Spectroscopy : Compare experimental circular dichroism spectra with DFT-simulated spectra for enantiomer identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
